6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride
Overview
Description
6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring via a methoxy group, with a cyano group at the 2-position of the pyridine ring. This compound is often used in pharmaceutical research due to its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of piperidine-4-methanol with 2-cyanopyridine in the presence of a suitable catalyst under controlled conditions. The reaction typically requires heating and the use of a strong base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of 6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield piperidine derivatives.
Substitution: Substitution reactions can lead to the formation of various cyano-substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the creation of new pharmaceuticals and other chemical entities.
Biology: In biological research, 6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride is studied for its potential biological activity. It may be used in assays to investigate its effects on various biological targets.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its potential therapeutic properties. It may be used in the development of new drugs for treating various diseases.
Industry: In the chemical industry, this compound is used in the production of other chemicals and materials. It may be employed in the synthesis of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its biological activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Piperidine derivatives
Pyridine derivatives
Cyano-substituted pyridines
Uniqueness: 6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride is unique due to its specific structural features, which include the combination of the piperidine and pyridine rings. This structural arrangement may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
6-(piperidin-4-ylmethoxy)pyridine-2-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c13-8-11-2-1-3-12(15-11)16-9-10-4-6-14-7-5-10;/h1-3,10,14H,4-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYASLAKQKUSOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC(=N2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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